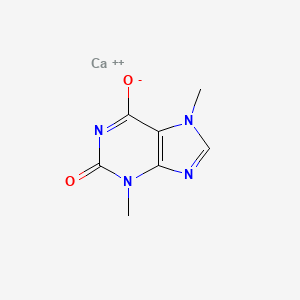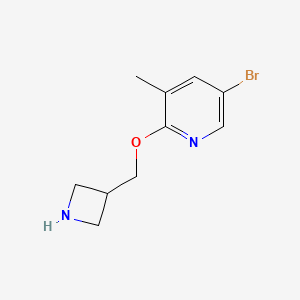
Sodium dioctyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dioctyldithiocarbamate is an organosulfur compound with the chemical formula C16H30NNaS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is typically used in various industrial applications, including as a flotation agent in mineral processing and as a vulcanization accelerator in the rubber industry.
Méthodes De Préparation
Sodium dioctyldithiocarbamate can be synthesized through the reaction of carbon disulfide with dioctylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{CS}_2 + \text{HN(C}8\text{H}{17})_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}8\text{H}{17})_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods often involve the use of aqueous solutions and controlled addition of reactants to ensure high yield and purity.
Analyse Des Réactions Chimiques
Sodium dioctyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its original form from disulfides.
Substitution: It can react with various metal salts to form metal-dithiocarbamate complexes.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions are typically metal-dithiocarbamate complexes, which are used in various industrial applications.
Applications De Recherche Scientifique
Sodium dioctyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent for transition metals, facilitating the study of metal-ligand interactions.
Biology: It is used in the study of enzyme inhibition and as a tool for investigating the role of metal ions in biological systems.
Industry: It is used as a flotation agent in mineral processing, a vulcanization accelerator in the rubber industry, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism by which sodium dioctyldithiocarbamate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Comparaison Avec Des Composés Similaires
Sodium dioctyldithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. While all these compounds share the ability to form stable metal complexes, this compound is unique in its longer alkyl chains, which can influence its solubility and reactivity. Similar compounds include:
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Nickel diethyldithiocarbamate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Propriétés
Numéro CAS |
41776-15-2 |
|---|---|
Formule moléculaire |
C17H34NNaS2 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
sodium;N,N-dioctylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
LAHATCIHENQQOP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)





![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)



![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)

